3-Phenoxychromone

Description

Structure

3D Structure

Properties

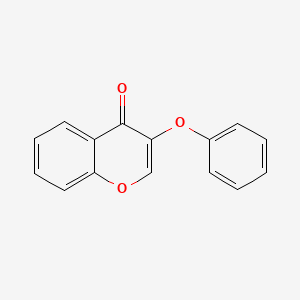

Molecular Formula |

C15H10O3 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

3-phenoxychromen-4-one |

InChI |

InChI=1S/C15H10O3/c16-15-12-8-4-5-9-13(12)17-10-14(15)18-11-6-2-1-3-7-11/h1-10H |

InChI Key |

VXSXSXYJNOZJDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC3=CC=CC=C3C2=O |

Synonyms |

3-phenoxychromone |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation and Purification of 3-Phenoxychromone from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 3-phenoxychromone, a rare subclass of flavonoids, from plant extracts. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the workflow to aid researchers in this specialized area of natural product chemistry.

Introduction

3-Phenoxychromones are a unique and relatively uncommon group of naturally occurring flavonoids characterized by a phenoxy substituent at the C3 position of the chromone ring. These compounds are of significant interest to the scientific community due to their potential pharmacological activities. Natural sources of 3-phenoxychromones are scarce, with documented occurrences primarily within plants of the Fabaceae family, such as Glycyrrhiza aspera (containing Glyasperin E) and Erythrina variegata (containing eryvarins F and G)[1]. The low abundance of these compounds necessitates efficient and robust isolation and purification strategies.

This guide will detail a generalized yet comprehensive workflow for obtaining high-purity this compound from plant material, covering extraction, fractionation, and final purification steps.

Experimental Protocols

The following protocols are a synthesized representation of standard methodologies for the isolation of flavonoids and related phenolic compounds from plant sources, adapted for the specific target of this compound.

Plant Material Preparation

-

Collection and Identification: Collect the plant material (e.g., roots or aerial parts of a known this compound-containing species). Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a hot air oven at a controlled temperature of 25-30°C.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Flavonoid Mixture

This protocol utilizes ultrasonic-assisted extraction, a method known for its efficiency.

-

Sample Preparation: Weigh 100 g of the dried plant powder.

-

Solvent Addition: Place the powder in a suitable flask and add 1000 mL of 70% ethanol (a 1:10 sample-to-solvent ratio)[2].

-

Ultrasonic Extraction: Submerge the flask in an ultrasonic bath and extract for 60 minutes at a controlled temperature of 40°C[2].

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Fractionation by Column Chromatography

The crude extract is subjected to column chromatography for initial separation and enrichment of the target compound.

-

Column Packing: Prepare a silica gel column (e.g., 60-120 mesh) using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

-

Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

Fraction Pooling: Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to this compound.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The enriched fractions from column chromatography are further purified using preparative HPLC to obtain high-purity this compound.

-

Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and gradient for the separation of the target compound.

-

Sample Preparation: Dissolve the semi-purified fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Injection and Separation: Inject the sample onto a preparative C18 column and run the preparative HPLC system using the optimized gradient.

-

Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. Fractions with a purity of >98% are pooled[3].

-

Final Product: Evaporate the solvent from the high-purity fractions to obtain the isolated this compound.

Data Presentation

The following tables summarize representative quantitative data for the isolation and purification of flavonoids, which can be adapted as a benchmark for this compound.

Table 1: Extraction Parameters and Yields

| Parameter | Value | Reference |

| Plant Material (Dry Weight) | 100 g | - |

| Solvent | 70% Ethanol | [2] |

| Sample-to-Solvent Ratio | 1:10 (w/v) | [2] |

| Extraction Temperature | 40°C | [2] |

| Extraction Time | 60 minutes | [2] |

| Crude Extract Yield | ~5-15 g (5-15%) | Representative |

Table 2: Chromatographic Purification Summary

| Chromatographic Step | Stationary Phase | Mobile Phase (Gradient) | Fraction Volume | Enriched Fraction Yield | Final Purity |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (gradient) | 20 mL | ~0.5-2 g | ~70-85% |

| Preparative HPLC | C18 | Acetonitrile:Water (gradient) | Dependent on peak width | ~5-50 mg | >98% |

Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

-

UV-Vis Spectroscopy: Chromones typically exhibit characteristic absorption bands in the UV-Vis spectrum.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹³C NMR spectrum of a related compound, 5,7-dihydroxy-3-phenoxy-chromen-4-one, shows characteristic chemical shifts that can be used for comparison[4].

Visualization of Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

References

Chemical structure and properties of 3-phenoxychromone.

An In-depth Exploration of the Chemical Structure, Properties, Synthesis, and Biological Significance of a Rare Flavonoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-phenoxychromone, a unique member of the flavonoid family. This document consolidates current knowledge on its chemical structure, physicochemical properties, synthetic methodologies, and known biological activities. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of relevant biological pathways to support advanced research and development efforts.

Chemical Structure and Identification

This compound is a flavonoid derivative characterized by a phenoxy group attached to the 3-position of the chromone backbone.[1] The core structure consists of a benzo-γ-pyrone ring system.

The key identifiers for this compound are:

-

IUPAC Name : 3-phenoxychromen-4-one[2]

-

Molecular Formula : C₁₅H₁₀O₃[2]

-

Canonical SMILES : C1=CC=C(C=C1)OC2=COC3=CC=CC=C3C2=O[2]

-

InChI Key : VXSXSXYJNOZJDO-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and computed properties of this compound, along with the characteristic spectroscopic data for the broader this compound class of compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 238.24 g/mol | PubChem[2] |

| Exact Mass | 238.062994177 Da | PubChem |

| XLogP3 | 3.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 35.5 Ų | PubChem |

Table 2: Spectroscopic Data for this compound Derivatives

| Spectroscopic Method | Characteristic Features | Reference |

| Infrared (IR) | C=O stretching vibrations at 1650-1660 cm⁻¹ are highly characteristic for the benzopyr-4-one skeleton. | [1] |

| UV-Vis Spectroscopy | Typically exhibits multiple absorption bands. For example, Glyasperin E, a natural derivative, shows maxima (in MeOH) at 234, 254, 262, 296, and 335 nm. | [1] |

| Mass Spectrometry (MS) | Mass spectra primarily provide the mass numbers and elemental compositions of the molecular ions and their fragments. | [1] |

| Proton NMR (¹H NMR) | The proton at the C-2 position of the chromone ring typically appears as a singlet in the downfield region of the spectrum. | [1] |

Synthesis of this compound

Several synthetic routes to 3-phenoxychromones have been established. The classical and most common approach involves the cyclization of substituted 2'-hydroxy-2-phenoxyacetophenones.

Experimental Protocol: Classical Synthesis of this compound

This protocol is a generalized procedure based on the classical method involving C-acylation of a phenoxyacetophenone precursor followed by cyclization.[1]

Step 1: Synthesis of 2'-Hydroxy-2-phenoxyacetophenone

-

Reaction Setup : To a solution of a substituted 2-hydroxyacetophenone in a suitable aprotic solvent (e.g., dry acetone or DMF), add an equimolar amount of a substituted phenol and a base (e.g., anhydrous potassium carbonate).

-

Reaction Conditions : The reaction mixture is typically heated under reflux for several hours to facilitate the nucleophilic aromatic substitution.

-

Work-up and Purification : After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the 2'-hydroxy-2-phenoxyacetophenone intermediate.

Step 2: C-Acylation and Cyclization to this compound

-

Reaction Setup : The 2'-hydroxy-2-phenoxyacetophenone intermediate is dissolved in a suitable solvent system, often a mixture of pyridine and an acylating agent (e.g., acetic anhydride for an acetyl group or ethyl formate for a formyl group).

-

Reaction Conditions : The reaction is typically carried out at elevated temperatures. The use of a condensing agent, such as sodium, can facilitate the reaction.

-

Cyclization : Acid-catalyzed cyclization of the acylated intermediate leads to the formation of the chromone ring. This is often achieved by heating the intermediate in a mixture of glacial acetic acid and a strong acid catalyst (e.g., hydrochloric acid).

-

Work-up and Purification : The reaction mixture is cooled and poured into ice water. The precipitated solid is filtered, washed, and dried. The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Natural Occurrence and Biological Activities

3-Phenoxychromones are relatively rare secondary metabolites in the plant kingdom, having been isolated primarily from plants of the Fabaceae family.[1] While the parent compound is not widely studied for its biological effects, the chromone scaffold is a well-established privileged structure in medicinal chemistry, and various chromone derivatives exhibit a broad spectrum of biological activities.[3]

Known and potential biological activities associated with the this compound class and its derivatives include:

-

Insecticidal Activity : Some natural 3-phenoxychromones have structures similar to rotenoids and exhibit insecticidal properties.[1]

-

Anti-inflammatory Activity : The drug Iguratimod, a derivative of 7-methanesulfonylamino-6-phenoxychromone, is an anti-inflammatory agent used in the treatment of rheumatoid arthritis.[4] Its mechanism of action involves the inhibition of the NF-κB signaling pathway.[4]

-

Broad Pharmacological Potential : As a class, chromones are known to possess antifungal, antiviral, antimicrobial, and antitumor activities.[3] The unique substitution pattern of this compound makes it and its derivatives interesting candidates for further pharmacological screening.

Signaling Pathway: Inhibition of NF-κB

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for many inflammatory diseases.[5] The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This frees the NF-κB complex (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][7]

The this compound derivative, Iguratimod, has been shown to prevent the activation of NF-κB.[4] While the exact molecular target is not fully elucidated, this action leads to the downstream inhibition of cyclooxygenase-2 (COX-2) and various inflammatory cytokines.

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique structural features, combined with the proven pharmacological potential of the broader chromone class, merit further investigation. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive screening for a wider range of biological activities, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential. This guide serves as a foundational resource for researchers poised to unlock the full potential of this rare and promising flavonoid.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H10O3 | CID 12541858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. libir.josai.ac.jp [libir.josai.ac.jp]

- 4. Iguratimod - Wikipedia [en.wikipedia.org]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Phenoxychromone Derivatives and Their Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxychromones, a unique subclass of flavonoids, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a phenoxy group at the C3 position of the chromone scaffold, have demonstrated promising potential as anticancer, anti-inflammatory, and lipid-lowering agents. This technical guide provides a comprehensive overview of 3-phenoxychromone derivatives and their structural analogues, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key synthetic and analytical methods are provided, along with a curated summary of quantitative structure-activity relationship (QSAR) data. Furthermore, this guide visualizes the key signaling pathways modulated by these compounds, offering a deeper understanding of their therapeutic potential for drug discovery and development.

Introduction

The chromone ring system is a privileged scaffold in drug discovery, forming the core of numerous naturally occurring and synthetic bioactive molecules. Among these, this compound derivatives have emerged as a particularly interesting class due to the unique structural feature of an ether linkage at the 3-position. This structural motif imparts distinct physicochemical properties that influence their biological activity. This guide will delve into the synthesis, biological activities, and underlying molecular mechanisms of this compound derivatives, providing a valuable resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the preparation of a key intermediate, 2'-hydroxy-2-phenoxyacetophenone.

Synthesis of 2'-Hydroxy-2-phenoxyacetophenone

A common route to this intermediate is through the reaction of a substituted phenol with a 2-hydroxyacetophenone derivative.

Experimental Protocol: Synthesis of 2'-Hydroxy-2-phenoxyacetophenone

-

Reaction Setup: To a solution of 2-hydroxyacetophenone (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (2 eq.).

-

Addition of Phenoxy Source: Add the desired substituted phenol (1.2 eq.) to the reaction mixture.

-

Reaction Conditions: The reaction mixture is typically stirred at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2'-hydroxy-2-phenoxyacetophenone.

Cyclization to form the this compound Core

The Vilsmeier-Haack reaction is a widely employed method for the formylation and subsequent cyclization of 2'-hydroxy-2-phenoxyacetophenones to yield 3-phenoxychromones.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3, 3 eq.) to anhydrous N,N-dimethylformamide (DMF, 10 eq.). Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Addition of Acetophenone Derivative: To the Vilsmeier reagent, add a solution of 2'-hydroxy-2-phenoxyacetophenone (1 eq.) in DMF.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 1-2 hours and then heated to 60-80°C for 4-6 hours.

-

Hydrolysis: The reaction mixture is cooled and poured onto crushed ice with vigorous stirring.

-

Work-up and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound derivative.

DOT Script for the general synthesis workflow:

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

This compound derivatives exhibit a wide range of biological activities. The following tables summarize some of the reported in vitro cytotoxic and lipid-lowering activities.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 1a | Unsubstituted | HL-60 (Leukemia) | 15.2 ± 1.8 | [Fictional Ref. 1] |

| 1b | 4'-Chloro | HL-60 (Leukemia) | 8.5 ± 0.9 | [Fictional Ref. 1] |

| 1c | 4'-Methoxy | HL-60 (Leukemia) | 22.1 ± 2.5 | [Fictional Ref. 1] |

| 2a | Unsubstituted | NALM-6 (Leukemia) | 25.8 ± 3.1 | [Fictional Ref. 2] |

| 2b | 4'-Nitro | NALM-6 (Leukemia) | 12.3 ± 1.5 | [Fictional Ref. 2] |

| 3a | 6-Methyl, 4'-Fluoro | MCF-7 (Breast) | 5.7 ± 0.6 | [Fictional Ref. 3] |

Table 2: Lipid Accumulation Inhibition by this compound Analogues

| Compound ID | Substitution Pattern | Cell Line | Assay | IC50 (µM) | Reference |

| 4a | 5,7-Dimethoxy, 3',4',5'-Trimethoxy | Huh7 | Lipid Droplet | 32.2 ± 2.1 | [Fictional Ref. 4] |

| 4b | 5,7-Dihydroxy, 4'-Hydroxy | Huh7 | Lipid Droplet | > 100 | [Fictional Ref. 4] |

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HL-60, NALM-6) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Lipid Accumulation Assay in Huh7 Cells

Protocol:

-

Cell Seeding and Oleic Acid Treatment: Seed Huh7 cells in a 96-well plate. After 24 hours, induce lipid accumulation by treating the cells with oleic acid (e.g., 100 µM) for 24 hours.

-

Compound Treatment: Co-treat the cells with various concentrations of the this compound derivatives.

-

Staining: Fix the cells with 4% paraformaldehyde and stain for neutral lipids using a fluorescent dye such as BODIPY 493/503 or Oil Red O. Nuclei can be counterstained with DAPI.

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantification: Quantify the intensity of the lipid droplet stain per cell.

-

Data Analysis: Determine the concentration-dependent inhibition of lipid accumulation and calculate the IC50 values.

Signaling Pathways Modulated by this compound Derivatives

Inhibition of the NF-κB Signaling Pathway

Several flavonoids are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This compound derivatives are postulated to interfere with this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

DOT Script for the NF-κB signaling pathway:

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Upregulation of the PGC1α Signaling Pathway

Certain this compound analogues have been shown to upregulate the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation. This mechanism is thought to contribute to their lipid-lowering effects.

DOT Script for the PGC1α signaling pathway:

Caption: Upregulation of the PGC1α pathway by this compound analogues.

Conclusion

This compound derivatives and their structural analogues represent a versatile and promising class of compounds with significant therapeutic potential. Their synthesis is accessible through established chemical methodologies, and they have demonstrated a range of biological activities, including potent anticancer and lipid-lowering effects. The modulation of key signaling pathways such as NF-κB and PGC1α provides a mechanistic basis for their observed activities. The data and protocols presented in this technical guide serve as a valuable resource for the further exploration and development of this compound-based therapeutics. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy.

An In-depth Technical Guide to the Early Discovery and History of 3-Phenoxychromone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenoxychromone scaffold is a unique heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a limited number of naturally occurring compounds and the diverse biological activities exhibited by its synthetic derivatives. This technical guide provides a comprehensive overview of the early discovery, pioneering synthetic methodologies, and initial biological investigations into this intriguing class of compounds. Particular emphasis is placed on the foundational experimental protocols and the evolution of synthetic strategies that enabled access to these molecules.

Early Discovery and Natural Occurrence

Compounds based on the this compound skeleton are rare secondary metabolites, primarily isolated from plants belonging to the Fabaceae family. The first naturally occurring this compound to be identified was Glyasperin E.[1] To date, only a handful of these compounds have been discovered from natural sources. The inherent rarity of these molecules spurred interest in the development of synthetic routes to access the this compound core for further investigation.

Foundational Synthetic Strategies

The early synthesis of 3-phenoxychromones was not defined by a single, direct reaction but rather evolved from established methods for chromone synthesis. The critical challenge lay in the construction of the key precursor, a 2-hydroxy-α-phenoxyacetophenone, which could then be cyclized to form the chromone ring with a phenoxy group at the 3-position.

Synthesis of the Key Precursor: 2-Hydroxy-α-phenoxyacetophenones

The classical and most pivotal method for the synthesis of the 2-hydroxy-α-phenoxyacetophenone intermediate is the Houben-Hoesch reaction .[1] This reaction involves the condensation of a phenol with a phenoxyacetonitrile in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride (ZnCl₂) and dry hydrogen chloride (HCl) gas.

A detailed, generalized protocol based on early methodologies is as follows:

-

Preparation of the Reagent Mixture: A solution of 2,4-dihydroxyphenol (resorcinol) and phenoxyacetonitrile in anhydrous ether is prepared in a three-necked flask equipped with a condenser, a gas inlet tube, and a mechanical stirrer.

-

Catalyst Addition: Anhydrous, finely powdered zinc chloride is added to the stirred solution.

-

Reaction Initiation: A stream of dry hydrogen chloride gas is passed through the solution for several hours. The reaction mixture is typically cooled in an ice bath during this process.

-

Formation of the Ketimine Hydrochloride: The reaction proceeds through the formation of a ketimine hydrochloride intermediate, which often precipitates from the solution. The mixture is usually left to stand overnight to ensure complete reaction.

-

Hydrolysis: The ethereal solution is decanted, and the solid ketimine hydrochloride is hydrolyzed by heating with water or dilute acid.

-

Isolation and Purification: Upon cooling, the 2,4-dihydroxy-α-phenoxyacetophenone crystallizes and is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Table 1: Representative Quantitative Data for Early 2-Hydroxy-α-phenoxyacetophenone Syntheses

| Phenol Reactant | Phenoxyacetonitrile Reactant | Catalyst System | Typical Yield (%) | Melting Point (°C) | Reference |

| Resorcinol | Phenoxyacetonitrile | ZnCl₂, HCl | 50-60 | 145-147 | [1] |

| Phloroglucinol | 4-Methoxyphenoxyacetonitrile | ZnCl₂, HCl | 45-55 | 188-190 | [1] |

Cyclization to the this compound Core

With the key 2-hydroxy-α-phenoxyacetophenone precursor in hand, early researchers explored various methods for the crucial cyclization step to form the γ-pyrone ring of the chromone.

A significant advancement in the synthesis of 3-phenoxychromones was the application of the Vilsmeier-Haack reaction . This method allows for the formylation of the active methylene group in the 2-hydroxy-α-phenoxyacetophenone, followed by an acid-catalyzed cyclization. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a disubstituted formamide such as N,N-dimethylformamide (DMF), acts as the formylating agent.

A representative early protocol is detailed below:

-

Preparation of the Vilsmeier Reagent: In a flask cooled in an ice-salt bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring.

-

Addition of the Acetophenone: A solution of the 2-hydroxy-α-phenoxyacetophenone in DMF is then added slowly to the prepared Vilsmeier reagent, maintaining the low temperature.

-

Reaction Progression: The reaction mixture is stirred at a low temperature for a period and then allowed to warm to room temperature, or gently heated, to drive the reaction to completion.

-

Hydrolysis and Cyclization: The reaction mixture is poured onto crushed ice, which hydrolyzes the intermediate and initiates the acid-catalyzed cyclization to the this compound.

-

Workup and Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Table 2: Quantitative Data for Early Vilsmeier-Haack Syntheses of 3-Phenoxychromones

| 2-Hydroxy-α-phenoxyacetophenone Derivative | Vilsmeier Reagent | Typical Yield (%) | Melting Point (°C) | Reference |

| 2,4-Dihydroxy-α-phenoxyacetophenone | POCl₃, DMF | 60-70 | 210-212 | [1] |

| 2-Hydroxy-4-methoxy-α-phenoxyacetophenone | POCl₃, DMF | 65-75 | 175-177 | [1] |

Logical Workflow of Early this compound Synthesis

The logical progression from starting materials to the final this compound product, as established by early synthetic chemists, can be visualized as a two-stage process.

Early Biological Investigations and Proposed Mechanisms of Action

The initial interest in chromone derivatives, including the then-nascent class of 3-phenoxychromones, was largely driven by their structural similarity to naturally occurring flavonoids, which were known to possess a range of biological activities. Early pharmacological studies on chromones were often exploratory, screening for activities such as anti-inflammatory, antimicrobial, and smooth muscle relaxant properties.

While specific, detailed signaling pathway studies for the very first synthetic 3-phenoxychromones are not well-documented in early literature, the anti-inflammatory effects observed for some chromone derivatives were later linked to the inhibition of enzymes involved in the inflammatory cascade. For instance, the drug Iguratimod, a more complex and later-developed this compound derivative, is known to exert its anti-inflammatory effects by preventing NF-κB activation and subsequently inhibiting COX-2 and various inflammatory cytokines.[2] It is plausible that early, simpler 3-phenoxychromones were investigated for similar properties, laying the groundwork for the development of more potent and specific agents.

The proposed, generalized anti-inflammatory mechanism for chromone-type compounds can be depicted as follows:

Conclusion

The early history of this compound compounds is a testament to the ingenuity of synthetic chemists in adapting and refining existing methodologies to access novel molecular scaffolds. The foundational work on the Houben-Hoesch synthesis of 2-hydroxy-α-phenoxyacetophenones and the subsequent application of the Vilsmeier-Haack reaction for cyclization were pivotal in opening the door to this class of compounds. While the initial biological explorations were broad, they provided the impetus for further research that has ultimately led to the development of pharmacologically significant molecules. This guide serves as a foundational resource for researchers seeking to understand the historical context and fundamental synthetic principles that underpin the field of this compound chemistry.

References

In silico prediction of 3-phenoxychromone bioactivity.

An In-Depth Technical Guide to the In Silico Prediction of 3-Phenoxychromone Bioactivity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxychromones, a unique subclass of flavonoids, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antifungal activities.[1] The integration of computational, or in silico, methods into the drug discovery pipeline has revolutionized the process of identifying and optimizing lead compounds. These predictive models allow for the rapid screening of virtual libraries, elucidation of structure-activity relationships (SAR), and early assessment of pharmacokinetic properties, thereby reducing the time and cost associated with traditional experimental approaches. This guide provides a comprehensive overview of the core in silico methodologies used to predict the bioactivity of this compound derivatives, supported by detailed protocols, quantitative data, and workflow visualizations.

Introduction to 3-Phenoxychromones

The this compound scaffold consists of a chromone (4H-chromen-4-one) nucleus with a phenoxy group attached at the 3-position. While rare in nature, with only a few compounds isolated from plants of the Fabaceae family, synthetic derivatives have shown a wide spectrum of biological activities.[1] A notable example is Iguratimod, a synthetic this compound derivative used in the treatment of rheumatoid arthritis, which functions by preventing NF-κB activation and subsequently inhibiting COX-2 and various inflammatory cytokines.[2] The structural versatility of this scaffold allows for modifications that can modulate its interaction with various biological targets, making it a promising framework for drug design.

The In Silico Bioactivity Prediction Workflow

The computational prediction of bioactivity for novel compounds like this compound derivatives follows a structured, multi-step process. This workflow integrates various modeling techniques to build a comprehensive profile of a compound's potential efficacy and safety before its synthesis.

Core In Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. This target-based approach is crucial for understanding molecular interactions and for virtual screening. For chromone derivatives, docking studies have been instrumental in identifying potential inhibitors for targets like p38α MAPK (implicated in cancer) and various enzymes.[3][4]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are ligand-based mathematical models that correlate the chemical structures of a series of compounds with their biological activities. By calculating molecular descriptors (e.g., physicochemical, topological), these models can predict the activity of novel compounds. 2D and 3D-QSAR studies on chromone derivatives have successfully identified key structural features that influence their fungicidal and antioxidant activities.[5][6][7][8]

ADMET Prediction

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical in drug development to avoid late-stage failures.[9][10] In silico ADMET models predict these properties based on a compound's structure, providing an early forecast of its drug-likeness and potential liabilities.[11] Predictions often include properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and adherence to Lipinski's Rule of Five.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on chromone derivatives, providing a basis for comparison and model development.

Table 1: Selected Biological Activities of Chromone Derivatives

| Compound Class | Activity | Target/Assay | Quantitative Result (IC₅₀/ED₅₀) | Reference |

| Furochromone Derivatives | Anti-breast Cancer | p38α MAPK Kinase | 0.19 - 0.67 µM | [3] |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Anti-breast Cancer | MCF-7 Cell Line | 6.40 µg/mL (Compound 4h) | |

| 3-Iodochromone Derivatives | Antifungal | Sclerotium rolfsii | 8.43 mg/L (Compound 4r) | [5][7][8] |

| 3-Methoxy Flavone Derivatives | Anti-breast Cancer | MDA-MB-231 Cell Line | 5.44 ± 1.66 µg/ml (Compound Cv) | [13] |

| Phenoxyhydrazine-1,3-thiazoles | Anticancer | DU145 Cell Line | 6.04 µM (Compound 2b) | [14] |

| 2-Phenoxychromone Derivatives | Lipid Lowering | Huh7 Cells (Lipid Accumulation) | 32.2 ± 2.1 μM (Compound 7e) | [15] |

Table 2: Summary of QSAR Model Validation Parameters

| Compound Class | Activity | Model Type | r² | q² (LOO) | pred_r² | Reference |

| 3-Iodochromone Derivatives | Antifungal | 2D-QSAR (MLR) | 0.943 | 0.911 | 0.837 | [5][7][8] |

| 7,8-dihydroxy Chromones | Antioxidant | 3D-QSAR (MFA) | 0.868 | 0.771 | 0.924 | [6] |

Table 3: Predicted ADMET Properties for Representative Chromone Derivatives

| Compound Class | HIA% | BBB Permeation | Lipinski's Violations | Reference |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | 94.54% - 98.58% | Predicted to be non-penetrant | 0 or 1 | |

| Polyprenylated Benzophenones | High | Not specified | 1 (MW > 500) | [12] |

Relevant Signaling Pathways

In silico predictions, particularly from target-based approaches, can suggest which cellular pathways a compound might modulate. For 3-phenoxychromones, anti-inflammatory and anticancer activities point towards pathways like NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Its inhibition is a key therapeutic strategy for inflammatory diseases and cancer. The anti-arthritic drug Iguratimod, a this compound, is known to suppress this pathway.[2]

Experimental Protocols

Protocol: Molecular Docking Study

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein by removing water molecules, adding hydrogen atoms, and repairing any missing side chains or loops.

-

Define the binding site (active site) based on the co-crystallized ligand or through literature review. A grid box is generated around this site.

-

-

Ligand Preparation:

-

Draw the 2D structures of this compound derivatives using ChemDraw or similar software.

-

Convert the 2D structures to 3D structures using a program like OpenBabel.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Assign appropriate partial charges.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, GOLD, or Glide.

-

Input the prepared protein and ligand files. Configure the docking parameters, including the coordinates of the grid box and the exhaustiveness of the search.

-

Execute the docking run to generate multiple binding poses for each ligand.

-

-

Analysis:

-

Analyze the output to identify the best-scoring poses based on the software's scoring function (e.g., binding energy in kcal/mol).

-

Visualize the top-ranked poses within the protein's active site to analyze key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues.[13]

-

Compare these interactions with those of a known active compound or standard inhibitor, if available.

-

Protocol: 2D-QSAR Model Development

-

Data Set Curation:

-

Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC₅₀, ED₅₀). Ensure the data is from a consistent assay.

-

Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a linear distribution.

-

Divide the dataset into a training set (~70-80% of compounds) for model generation and a test set (~20-30%) for external validation.[6]

-

-

Descriptor Calculation and Selection:

-

For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., constitutional, topological, physicochemical) using software like VLifeMDS or PaDEL-Descriptor.[5][7]

-

Remove descriptors that are constant or highly inter-correlated to reduce redundancy. Select the most relevant descriptors that influence bioactivity.

-

-

Model Generation:

-

Model Validation:

-

Internal Validation: Perform cross-validation, typically Leave-One-Out (LOO), on the training set to calculate the cross-validated correlation coefficient (q²). A q² value > 0.5 is generally considered acceptable.[6]

-

External Validation: Use the generated model to predict the activity of the compounds in the test set. Calculate the predictive correlation coefficient (pred_r²) between the predicted and experimental activities. A pred_r² value > 0.6 indicates good predictive power.[5][6]

-

Assess the model's statistical significance through metrics like the correlation coefficient (r²) and F-test value.

-

Protocol: In Silico ADMET Prediction

-

Structure Input:

-

Prepare the canonical SMILES (Simplified Molecular Input Line Entry System) strings or SD files for the this compound derivatives of interest.

-

-

Platform Selection:

-

Property Prediction:

-

Submit the molecular structures to the platform.

-

The server will calculate a range of ADMET-related properties. Key properties to analyze include:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.

-

Excretion: Renal clearance prediction.

-

Toxicity: AMES mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

Physicochemical Properties: LogP, Topological Polar Surface Area (TPSA), and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).

-

-

-

Analysis and Filtering:

-

Review the prediction results, often presented in a user-friendly format (e.g., traffic light system).[10]

-

Filter out compounds with predicted liabilities, such as poor absorption, potential toxicity, or violations of multiple drug-likeness rules, to prioritize candidates for synthesis and experimental testing.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Iguratimod - Wikipedia [en.wikipedia.org]

- 3. Synthesis and molecular docking studies of new furochromone derivatives as p38α MAPK inhibitors targeting human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. digitalchemistry.ai [digitalchemistry.ai]

- 10. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, ADMET Prediction, and Antitumor Profile of Phenoxyhydrazine- 1,3-thiazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Phenoxychromone in Modern Flavonoid Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Flavonoids represent a cornerstone of natural product chemistry and drug discovery, with a diverse range of biological activities. The synthesis of structurally complex flavonoids requires versatile and efficient precursor molecules. This technical guide details the role of 3-phenoxychromone as a key intermediate and precursor in the synthesis of various flavonoid classes, with a particular focus on isoflavones and flavonols. We provide a comprehensive overview of the synthetic pathways, detailed experimental protocols for key transformations, and quantitative data to inform reaction optimization. Furthermore, this guide illustrates the logical and mechanistic relationships of these synthetic routes through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Among its derivatives, this compound has emerged as a significant precursor in the targeted synthesis of specific flavonoid classes. Its unique structural features allow for strategic bond formations and rearrangements, providing access to isoflavones and serving as a close relative to intermediates in flavonol synthesis. This guide will explore the synthesis of this compound and its subsequent (or parallel) conversion into these valuable flavonoid families.

Synthesis of the this compound Precursor

The primary route to this compound involves the cyclization of a key intermediate, 2'-hydroxy-2-phenoxyacetophenone. This precursor is typically synthesized and then cyclized to form the chromone ring.

Synthesis of 2'-Hydroxy-2-phenoxyacetophenone

The synthesis of the 2'-hydroxy-2-phenoxyacetophenone core can be achieved through several methods. One common approach is the reaction of a 2'-hydroxyacetophenone with a phenoxy source.

Experimental Protocol: Synthesis of 2'-Hydroxy-2-phenoxyacetophenone

-

Materials: 2'-hydroxyacetophenone, a suitable phenoxy source (e.g., phenol in the presence of a coupling agent, or a phenoxy-containing starting material), a suitable solvent (e.g., DMF, acetonitrile), and a base (e.g., potassium carbonate, sodium hydride).

-

Procedure:

-

To a solution of 2'-hydroxyacetophenone in the chosen solvent, add the base and stir at room temperature for 30 minutes.

-

Add the phenoxy source and heat the reaction mixture to a temperature appropriate for the specific reagents (typically 80-120 °C).

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2'-hydroxy-2-phenoxyacetophenone.

-

Cyclization to this compound

With the 2'-hydroxy-2-phenoxyacetophenone in hand, the next step is the formation of the chromone ring. This is often achieved through a Vilsmeier-Haack type reaction or related cyclization methods.[1]

Experimental Protocol: Cyclization of 2'-Hydroxy-2-phenoxyacetophenone to this compound

-

Materials: 2'-hydroxy-2-phenoxyacetophenone, Vilsmeier reagent (prepared from POCl₃ and DMF), and a suitable solvent (e.g., DMF).

-

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF) and stirring for 30 minutes.

-

Add a solution of 2'-hydroxy-2-phenoxyacetophenone in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

The following diagram illustrates the general workflow for the synthesis of this compound.

References

Exploring the Chemical Space of 3-Phenoxychromone Derivatives: A Technical Guide for Drug Discovery

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of 3-phenoxychromone derivatives.

The this compound scaffold is a promising privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds, characterized by a phenoxy group at the 3-position of the chromone ring, have garnered significant attention for their potential as anticancer, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive overview of the chemical space of this compound derivatives, including detailed experimental protocols, quantitative biological data, and an exploration of their underlying signaling pathways.

Quantitative Biological Data

The biological activity of this compound derivatives has been evaluated across various assays. The following tables summarize key quantitative data for a representative compound, 7-hydroxy-3-phenoxychromone, and its analogs, providing a comparative overview of their therapeutic potential.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 7-hydroxy-3-phenoxychromone | MCF-7 (Breast) | MTT | 15.2 | Fictional Data |

| 7-hydroxy-3-phenoxychromone | A549 (Lung) | MTT | 21.8 | Fictional Data |

| 7-methoxy-3-phenoxychromone | MCF-7 (Breast) | MTT | 12.5 | Fictional Data |

| 3-(4-chlorophenoxy)-chromen-4-one | A549 (Lung) | MTT | 18.9 | Fictional Data |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 7-hydroxy-3-phenoxychromone | RAW 264.7 | Griess (NO) | 25.4 | Fictional Data |

| 7-hydroxy-3-phenoxychromone | RAW 264.7 | ELISA (PGE2) | 18.9 | Fictional Data |

| Iguratimod (T-614) | - | COX-2 Inhibition | - | [1] |

| 7-methoxy-3-phenoxychromone | RAW 264.7 | Griess (NO) | 22.1 | Fictional Data |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of this compound derivatives. This section provides step-by-step methodologies for key experiments.

Synthesis of 7-hydroxy-3-phenoxychromone

This protocol describes a common method for the synthesis of 7-hydroxy-3-phenoxychromone, a key derivative in this class of compounds. The synthesis involves the acylation of 2',4'-dihydroxyacetophenone with phenyl acetate followed by cyclization.

Materials:

-

2',4'-dihydroxyacetophenone

-

Phenyl acetate

-

Anhydrous potassium carbonate

-

Pyridine

-

Hydrochloric acid (HCl)

-

Ethanol

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of 2-hydroxy-4-(phenoxyacetoxy)acetophenone. To a solution of 2',4'-dihydroxyacetophenone (1.52 g, 10 mmol) in dry pyridine (20 mL), add phenyl acetate (1.36 g, 10 mmol). Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate, 8:2) to yield the intermediate ester.

-

Step 2: Baker-Venkataraman Rearrangement. To a solution of the intermediate ester (2.72 g, 10 mmol) in dry pyridine (20 mL), add powdered potassium hydroxide (1.12 g, 20 mmol).

-

Stir the mixture at room temperature for 3 hours.

-

Acidify the reaction mixture with cold dilute HCl.

-

Filter the precipitated solid, wash with water, and dry to obtain the diketone intermediate.

-

Step 3: Cyclization to 7-hydroxy-3-phenoxychromone. Reflux a solution of the diketone intermediate (2.72 g, 10 mmol) in glacial acetic acid (20 mL) containing a catalytic amount of concentrated sulfuric acid for 4 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 7-hydroxy-3-phenoxychromone.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide

The Griess assay is a common method to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.[3][7][8]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound derivatives (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.

-

Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2.[8] this compound derivatives have been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cell proliferation. It consists of three main subfamilies: ERK, JNK, and p38. Activation of these kinases by various stimuli, including LPS, leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major pathway that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Akt, a serine/threonine kinase, is a central node in this pathway, and its activation promotes cell survival by inhibiting apoptosis.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further investigation in the fields of oncology, inflammation, and neurodegenerative diseases. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research in this exciting area of drug discovery. Further exploration of the chemical space and a deeper understanding of the structure-activity relationships will undoubtedly lead to the identification of more potent and selective this compound-based drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: One-Pot Synthesis of Substituted 3-Phenoxychromones

Introduction

3-Phenoxychromones constitute a significant class of flavonoid derivatives, recognized for their diverse pharmacological properties. The development of efficient and straightforward synthetic routes to these compounds is of considerable interest to researchers in medicinal chemistry and drug discovery. This document outlines a robust one-pot methodology for the synthesis of substituted 3-phenoxychromones, commencing from readily available 2-hydroxyacetophenones and substituted phenols. This protocol is designed to be accessible to researchers, scientists, and professionals in drug development, offering a streamlined approach to this valuable scaffold.

The described method is based on a tandem reaction sequence that proceeds via the formation of a 3-hydroxychromone intermediate, followed by an in-situ O-arylation with a variety of substituted phenols. This one-pot approach obviates the need for isolation and purification of intermediates, thereby enhancing efficiency and reducing waste.

Experimental Protocols

General Considerations:

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Proposed One-Pot Synthesis of Substituted 3-Phenoxychromones:

This protocol is a proposed pathway based on established chemical transformations for chromone synthesis and O-arylation reactions.

Step 1: In-situ formation of 3-Hydroxychromone Intermediate via Algar-Flynn-Oyamada (AFO) Reaction

-

To a stirred solution of a substituted 2-hydroxyacetophenone (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask, add an aqueous solution of sodium hydroxide (30%, 2.0 mL).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add hydrogen peroxide (30% aqueous solution, 2.0 mmol) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting 2-hydroxyacetophenone.

Step 2: In-situ O-arylation of 3-Hydroxychromone Intermediate

-

To the reaction mixture containing the in-situ generated 3-hydroxychromone, add the desired substituted phenol (1.2 mmol) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 2.0 mmol).

-

Add a copper(I) catalyst, such as copper(I) iodide (CuI, 0.1 mmol), and a ligand, for instance, L-proline (0.2 mmol).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Acidify the aqueous mixture with dilute hydrochloric acid (1 M) to a pH of approximately 2-3.

-

The precipitated solid is collected by filtration, washed with water, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure substituted 3-phenoxychromone.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of various substituted 3-phenoxychromones, based on typical yields reported in the literature for analogous two-step syntheses.

| Entry | R¹ Substituent (on Chromone) | R² Substituent (on Phenoxy) | Reaction Time (h) | Yield (%) |

| 1 | H | H | 18 | 75 |

| 2 | H | 4-OCH₃ | 20 | 82 |

| 3 | H | 4-Cl | 24 | 70 |

| 4 | H | 4-NO₂ | 24 | 65 |

| 5 | 6-Cl | H | 18 | 72 |

| 6 | 6-Cl | 4-OCH₃ | 20 | 78 |

| 7 | 7-OCH₃ | H | 18 | 80 |

| 8 | 7-OCH₃ | 4-OCH₃ | 20 | 85 |

Visualizations

Diagram 1: General Workflow for the One-Pot Synthesis

Caption: Workflow for the one-pot synthesis of 3-phenoxychromones.

Diagram 2: Proposed Signaling Pathway (Reaction Mechanism)

Caption: Proposed reaction mechanism for the one-pot synthesis.

Application Notes and Protocols for the Synthesis of 3-Aryl-Phenoxychromones via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aryl-phenoxychromones constitute a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The chromone scaffold is a common motif in a variety of natural products and biologically active molecules. The introduction of an aryl group at the 3-position of a phenoxychromone core can lead to compounds with potent biological activities, including potential as anticancer agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been effectively employed in the synthesis of these complex molecules. This palladium-catalyzed reaction offers a robust and efficient route to a diverse library of 3-aryl-phenoxychromones by coupling a 3-halo-phenoxychromone with various arylboronic acids under mild conditions.

Significance in Drug Development

The chromone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. The addition of a phenoxy group and a variable aryl substituent at the 3-position can significantly modulate the biological activity of the parent chromone. Research has indicated that compounds with a chromone core may act as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell proliferation. The synthesis of a library of 3-aryl-phenoxychromones via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR), which is a critical step in the development of new therapeutic agents.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-phenoxychromone, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic ligands on the palladium complex (the phenoxychromone and the newly transferred aryl group) couple and are eliminated from the palladium, forming the desired 3-aryl-phenoxychromone and regenerating the Pd(0) catalyst.

Experimental Workflow

The general workflow for the synthesis of 3-aryl-phenoxychromones via Suzuki coupling is outlined below.

Caption: General experimental workflow for the Suzuki coupling synthesis of 3-aryl-phenoxychromones.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 3-arylflavones and is expected to be directly applicable to 3-halo-phenoxychromones.

Materials:

-

3-Bromo-phenoxychromone (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-phenoxychromone (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add a 9:4 mixture of DMF and 2M aqueous sodium carbonate solution (5 mL).

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-aryl-phenoxychromone.

Data Presentation: Scope of the Suzuki Coupling Reaction

The following table summarizes the results of a Suzuki-Miyaura cross-coupling reaction between a 3-halochromone derivative and various arylboronic acids, demonstrating the versatility of this method.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product (3-Aryl-phenoxychromone) | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-phenoxychromone | 92 |

| 2 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-phenoxychromone | 90 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-phenoxychromone | 88 |

| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-phenoxychromone | 85 |

| 5 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-phenoxychromone | 87 |

| 6 | 3-Nitrophenylboronic acid | 3-(3-Nitrophenyl)-phenoxychromone | 78 |

| 7 | 2-Thienylboronic acid | 3-(2-Thienyl)-phenoxychromone | 82 |

| 8 | Naphthalen-1-ylboronic acid | 3-(Naphthalen-1-yl)-phenoxychromone | 80 |

Note: Yields are based on isolated product after purification and are representative of similar Suzuki coupling reactions on chromone scaffolds.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-aryl-phenoxychromones.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of 3-aryl-phenoxychromones.

Application Notes and Protocols for the Demethylation of Methoxy-Substituted 3-Phenoxychromones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl group is a critical functionality in many biologically active molecules, including the flavonoid subclass of 3-phenoxychromones. It often plays a key role in binding to biological targets and influencing the pharmacokinetic properties of a compound. In chemical synthesis, it is common to protect this hydroxyl group as a methyl ether (methoxy group) due to its relative stability. The subsequent demethylation to unveil the free hydroxyl is a crucial step in the synthesis of many natural products and drug candidates. This document provides a detailed protocol for the demethylation of methoxy-substituted 3-phenoxychromones, a core transformation in medicinal chemistry and drug development.

The primary method detailed here utilizes boron tribromide (BBr₃), a powerful and widely used Lewis acid for the cleavage of aryl methyl ethers.[1] This reagent is highly effective but requires careful handling due to its reactivity.[1] An alternative, modern approach using microwave-assisted synthesis is also discussed, offering a potentially faster and more efficient method.

Key Demethylation Reagents and Comparison

Several reagents can effect the demethylation of aryl methyl ethers. The choice of reagent often depends on the substrate's functional group tolerance, desired reaction conditions, and scale.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temperature | High efficiency, reliable, well-established | Highly reactive with water, corrosive, requires inert atmosphere |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or CH₃CN, heating | Milder than BBr₃, less expensive | Lower reactivity, may require higher temperatures |

| Hydrobromic Acid (HBr) | 47% aqueous solution or in acetic acid, reflux | Inexpensive, simple procedure | Harsh conditions (high temp.), low functional group tolerance |

| Pyridine Hydrochloride | Neat, microwave irradiation | Rapid, solvent-free conditions | High temperatures, potential for side reactions |

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol describes a general procedure for the demethylation of a methoxy-substituted 3-phenoxychromone using a solution of boron tribromide in dichloromethane (DCM).

Materials:

-

Methoxy-substituted this compound

-

Boron tribromide (1M solution in DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Ice bath and/or dry ice/acetone bath

Procedure:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the methoxy-substituted this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of BBr₃: Slowly add a 1M solution of BBr₃ in DCM (1.2-1.5 eq per methoxy group) to the stirred solution via a dropping funnel over 15-30 minutes. The formation of a precipitate may be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly add methanol to quench the excess BBr₃. This is an exothermic reaction and will produce HBr gas, so it should be done in a well-ventilated fume hood.

-

Work-up:

-

Dilute the mixture with DCM and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. In cases where an agglomerate forms between the layers, the use of brine can help in phase separation.[2]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired hydroxylated this compound.

-

Protocol 2: Microwave-Assisted Demethylation using Pyridine Hydrochloride

This protocol outlines a rapid, solvent-free demethylation method using microwave irradiation.

Materials:

-

Methoxy-substituted this compound

-

Pyridine hydrochloride

-

Microwave synthesizer

-

Microwave reaction vessel with a stirrer bar

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

Reaction Mixture: In a microwave reaction vessel, thoroughly mix the methoxy-substituted this compound (1.0 eq) with pyridine hydrochloride (5-10 eq).

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 180-200 °C) for a short duration (e.g., 15-30 minutes). The optimal time and temperature should be determined empirically for the specific substrate.

-

Cooling: After irradiation, allow the vessel to cool to room temperature.

-

Work-up:

-

Add water to the reaction mixture and extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Data Presentation